molecular formula C23H22N4O2 B11015747 3-(4-oxoquinazolin-3(4H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

3-(4-oxoquinazolin-3(4H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

Cat. No.: B11015747
M. Wt: 386.4 g/mol
InChI Key: PKICTOAVROXRQI-UHFFFAOYSA-N
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Description

3-[4-OXO-3(4H)-QUINAZOLINYL]-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)PROPANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The structure of this compound features a quinazolinone core linked to a tetrahydrocarbazole moiety, making it a unique and potentially valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-OXO-3(4H)-QUINAZOLINYL]-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common method includes the condensation of a quinazolinone derivative with a tetrahydrocarbazole precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium or platinum and is carried out in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[4-OXO-3(4H)-QUINAZOLINYL]-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-[4-OXO-3(4H)-QUINAZOLINYL]-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone core can inhibit enzymes involved in DNA replication and repair, while the tetrahydrocarbazole moiety may interact with cellular receptors to modulate signal transduction pathways . These interactions result in the compound’s antimicrobial and antitumor activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-OXO-3(4H)-QUINAZOLINYL]-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)PROPANAMIDE stands out due to its unique combination of a quinazolinone core and a tetrahydrocarbazole moiety. This structural feature imparts a distinct set of biological activities and makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

InChI

InChI=1S/C23H22N4O2/c28-21(12-13-27-14-24-18-9-3-2-7-17(18)23(27)29)25-20-11-5-8-16-15-6-1-4-10-19(15)26-22(16)20/h1-4,6-7,9-10,14,20,26H,5,8,11-13H2,(H,25,28)

InChI Key

PKICTOAVROXRQI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CCN4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

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